1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[2.5]octane-6-carboxylate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. The compound is notable for its unique spiro structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[2.5]octane-6-carboxylate typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with the addition of a catalyst like sulfuric acid to facilitate the formation of the imide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then heated to the desired temperature, and the product is isolated through crystallization or distillation. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions, leading to changes in the conformation and function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- Potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[2.5]octane-6-carboxylate is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) spiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C17H17NO4/c19-14-12-3-1-2-4-13(12)15(20)18(14)22-16(21)11-5-7-17(8-6-11)9-10-17/h1-4,11H,5-10H2 |
InChI Key |
NXYMRINVXRRBDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(=O)ON3C(=O)C4=CC=CC=C4C3=O)CC2 |
Origin of Product |
United States |
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